Methionine C-11

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

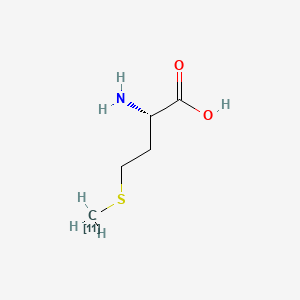

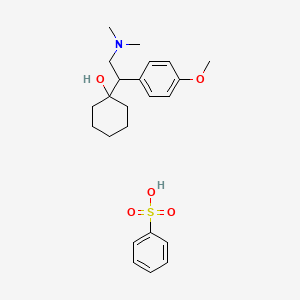

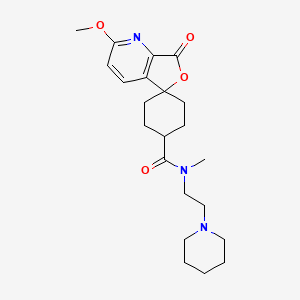

Methionine C-11 is a synthetic amino acid radiolabeled with carbon-11. It acts as a positron emission tomography (PET) imaging agent, primarily used for detecting tumors with high rates of protein synthesis . Methionine, an essential α-amino acid, plays a crucial role in several biochemical processes, including the biosynthesis of proteins .

Preparation Methods

Methionine C-11 is synthesized in a PET center equipped with a cyclotron due to the short half-life of the isotope carbon-11 (20 minutes) . The production process involves several steps:

Production of Carbon-11: Carbon-11 is usually produced as carbon dioxide (11C-CO2) in a cyclotron.

Reduction to Methanol: The 11C-CO2 is trapped and undergoes reduction reactions with lithium aluminum hydride to produce 11C-methanol.

Formation of Methyl Iodide: The 11C-methanol reacts with hydriodic acid to produce the radioactive alkylating agent methyl iodide (11C-CH3I).

Synthesis of this compound: The 11C-CH3I reacts with L-homocysteine to form this compound.

Chemical Reactions Analysis

Methionine C-11 undergoes several types of chemical reactions:

Oxidation: Methionine can be oxidized to methionine sulfoxide and further to methionine sulfone.

Reduction: Methionine can be reduced back from methionine sulfoxide.

Substitution: The methyl group in methionine can undergo substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions are methionine sulfoxide and methionine sulfone .

Scientific Research Applications

Methionine C-11 has a wide range of applications in scientific research:

Neuro-oncology: It is used in PET imaging to identify primary brain tumors, metastases, and recurrences.

Cardiology: It helps in studying myocardial infarction.

Endocrinology: It is used to study hyperparathyroidism.

Mechanism of Action

Methionine C-11 acts as a methyl donor and is incorporated into macromolecules, where it serves as a PET imaging agent . Normal brain tissue recognizes only glucose as a metabolic substrate, resulting in low physiological uptake of this compound. In contrast, tumoral brain tissues present an increased uptake, making the signal-to-noise ratio high and aiding in the interpretation of PET scans .

Comparison with Similar Compounds

Methionine C-11 is often compared with other PET imaging agents like 18F-fluorodeoxyglucose (FDG) and 11C-choline . While FDG is widely used for imaging glucose metabolism, this compound is preferred for imaging protein synthesis, particularly in brain tumors . This compound has shown higher sensitivity in detecting bone lesions in multiple myeloma compared to FDG and 11C-choline .

Similar compounds include:

18F-fluorodeoxyglucose (FDG): Used for imaging glucose metabolism.

11C-choline: Used for imaging cell membrane synthesis.

18F-fluoroglutamine: Used for imaging glutamine metabolism.

This compound stands out due to its high sensitivity and specificity in imaging protein synthesis in tumors .

Properties

CAS No. |

60305-58-0 |

|---|---|

Molecular Formula |

C5H11NO2S |

Molecular Weight |

148.21 g/mol |

IUPAC Name |

(2S)-2-amino-4-(111C)methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1-1 |

InChI Key |

FFEARJCKVFRZRR-JJZBXVGDSA-N |

Isomeric SMILES |

[11CH3]SCC[C@@H](C(=O)O)N |

Canonical SMILES |

CSCCC(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S)-2,3-bis[(9E)-octadec-9-enoyloxy]propyl]trimethylazanium chloride](/img/structure/B10854192.png)

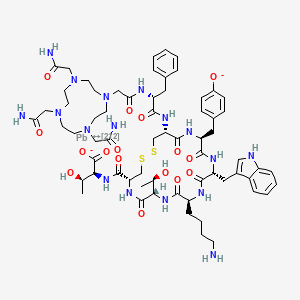

![tetrasodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-[4-[(6E)-2-[(E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-6-[(2E)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]oxyphenyl]propanoic acid](/img/structure/B10854197.png)

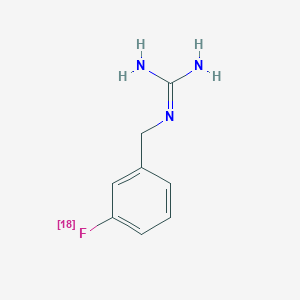

![N-ethyl-2-[2-[(4-methoxyphenyl)methyl]-5-nitrobenzimidazol-1-yl]ethanamine;hydrochloride](/img/structure/B10854233.png)

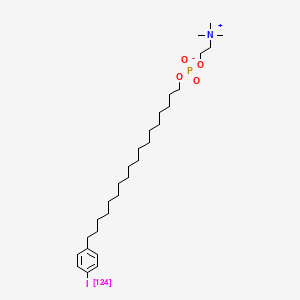

![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)